REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][CH:3]=1.ClC1C(Cl)=C(Cl)C(Cl)=CC=1.[F-].[K+].ClC1C(Cl)=C(Cl)C(Cl)=CC=1[C:26]([F:28])=[O:27]>>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:26]([F:28])=[O:27] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=C1F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
2,3,4,5-tetrachlorobenzoyl fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)F)C=C(C(=C1Cl)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
continuously distilling off
|
Type
|
ADDITION
|
Details
|
the mixture of the fluorination products at from 800 to 500 mbar
|
Type
|
CUSTOM
|
Details
|
produces
|
Type
|
DISTILLATION
|
Details
|
after fractional distillation of the mixture of the fluorination products
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)F)C=C(C(=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |